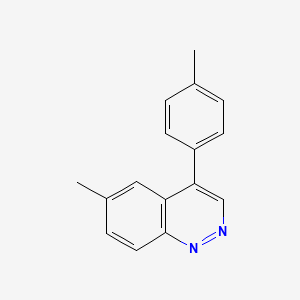

6-Methyl-4-(4-methylphenyl)cinnoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-4-(4-methylphenyl)cinnoline is a chemical compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The cinnoline nucleus is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. This compound is characterized by the presence of a methyl group at the 6th position and a 4-methylphenyl group at the 4th position of the cinnoline ring. Cinnoline derivatives are known for their diverse pharmacological activities and are extensively studied in medicinal chemistry .

Preparation Methods

The synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzaldehyde with hydrazine hydrate followed by cyclization with acetic anhydride can yield the desired cinnoline derivative. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

6-Methyl-4-(4-methylphenyl)cinnoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the cinnoline ring, depending on the reagents and conditions used. .

Scientific Research Applications

6-Methyl-4-(4-methylphenyl)cinnoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.

Medicine: Cinnoline derivatives, including this compound, are investigated for their potential therapeutic applications in treating diseases such as cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6-Methyl-4-(4-methylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

6-Methyl-4-(4-methylphenyl)cinnoline can be compared with other similar compounds, such as:

Quinoline: A heterocyclic aromatic organic compound with a structure similar to cinnoline but with a nitrogen atom at a different position.

Isoquinoline: Another isomeric compound with a nitrogen atom in a different position compared to cinnoline.

Phthalazine: An isomeric compound with a similar bicyclic structure but with nitrogen atoms at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

6-Methyl-4-(4-methylphenyl)cinnoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, antifungal, and antitumor properties, supported by various research findings and data.

Chemical Structure and Properties

This compound has the chemical formula C16H14N2 and is characterized by a cinnoline core with methyl and phenyl substituents. The molecular structure contributes to its biological activity, allowing it to interact with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study assessing various cinnoline derivatives, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains were recorded, highlighting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These results suggest that the compound's structure may enhance its ability to penetrate bacterial membranes and inhibit growth effectively .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. The compound demonstrated significant activity against Candida albicans and Fusarium oxysporum, with MIC values indicating its potential as a therapeutic agent in treating fungal infections.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

The antitumor properties of this compound have been explored in several studies. The compound has been evaluated for its antiproliferative effects on various cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer).

In vitro studies have shown that the compound exhibits significant cytotoxicity, with IC50 values indicating strong antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| H-460 | 0.55 |

| HT-29 | 0.33 |

| HepG2 | 1.24 |

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation or modulate signaling pathways related to tumor growth and survival. For example, the compound has been shown to affect topoisomerase activity, which is crucial for DNA replication and repair processes .

Case Studies

Several case studies have highlighted the potential of cinnoline derivatives in clinical applications:

- Anticancer Studies : A study demonstrated that compounds similar to this compound exhibited enhanced anticancer properties when modified with electron-donating groups, suggesting a structure-activity relationship that could guide future drug design .

- Antimicrobial Efficacy : Another investigation into cinnoline derivatives revealed their effectiveness against resistant bacterial strains, reinforcing the need for further exploration in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-4-(4-methylphenyl)cinnoline, and what key intermediates or byproducts require monitoring?

- Methodological Answer : The synthesis typically involves cyclization reactions of precursor aryl amines or via Friedländer quinoline synthesis analogs. Key intermediates include halogenated aryl ketones or aminocinnoline derivatives. Byproducts such as regioisomers (e.g., 6-chloro-4-phenylquinoline derivatives) may form due to competing reaction pathways . Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1H/13C NMR. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how should data discrepancies be addressed?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm−1). High-resolution mass spectrometry (HRMS) validates molecular weight. For discrepancies (e.g., unexpected splitting in NMR), employ 2D NMR (COSY, HSQC) or computational modeling (DFT) to resolve structural ambiguities. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the standard protocols for assessing the purity of this compound, and how are impurities quantified?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Quantify impurities (e.g., des-methyl analogs or oxidation byproducts) against calibrated reference standards. For trace-level analysis, LC-MS/MS provides higher sensitivity. Report impurities relative to the main peak area, adhering to ICH guidelines for pharmaceutical impurities .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be validated to resolve conflicting space-group assignments or disorder issues?

- Methodological Answer : Employ the SHELX suite (SHELXL for refinement, SHELXE for validation) to assess data quality. Use the PLATON tool to check for missed symmetry (e.g., twinning) and validate hydrogen bonding networks. For disordered substituents (e.g., methyl groups), apply restraints (DFIX, ISOR) during refinement. Cross-reference with similar structures in the Cambridge Structural Database (CSD) .

Q. What strategies optimize the crystallization of this compound for high-resolution X-ray diffraction studies?

- Methodological Answer : Screen solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) using vapor diffusion or slow evaporation. Adjust temperature gradients (e.g., cooling from 50°C to 4°C) to promote nucleation. For poorly diffracting crystals, try seeding or co-crystallization with stabilizing agents (e.g., crown ethers). Process data with WinGX for absorption corrections and ORTEP-3 for graphical representation .

Q. How can structure-activity relationships (SARs) for this compound derivatives be systematically analyzed to enhance antimicrobial potency?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the 4-methylphenyl position). Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion and MIC assays. Perform QSAR modeling (e.g., CoMFA, CoMSIA) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Prioritize derivatives with low cytotoxicity in mammalian cell lines (e.g., HEK-293) .

Q. What computational methods are effective in predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Use Gaussian 09 or ORCA for DFT calculations to map HOMO/LUMO distributions and Fukui indices. Solvent effects can be modeled via the polarizable continuum model (PCM). Validate predictions against experimental UV-Vis spectra and cyclic voltammetry data. For reaction mechanism insights, perform transition-state analysis (IRC) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for this compound analogs?

- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing). Replicate studies with controlled variables (e.g., inoculum size, solvent used for compound dissolution). Cross-validate using orthogonal assays (e.g., time-kill kinetics vs. MIC). Disclose batch-to-batch purity variations (≥95% by HPLC) in publications .

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Document exact reaction conditions (e.g., degassing methods, catalyst lot numbers). Share characterized intermediates (NMR, HRMS) via open-access repositories. Use controlled crystallization conditions (e.g., identical cooling rates). Collaborate via platforms like PubChem to crowdsource reproducibility data .

Properties

CAS No. |

90141-93-8 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

6-methyl-4-(4-methylphenyl)cinnoline |

InChI |

InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)15-10-17-18-16-8-5-12(2)9-14(15)16/h3-10H,1-2H3 |

InChI Key |

PVCAICTVAQVZBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.